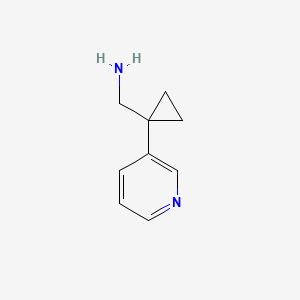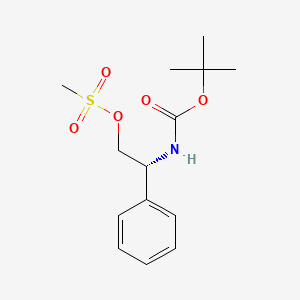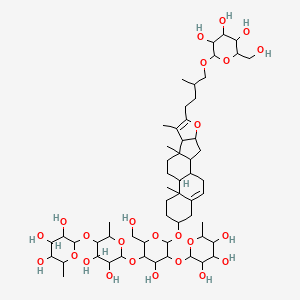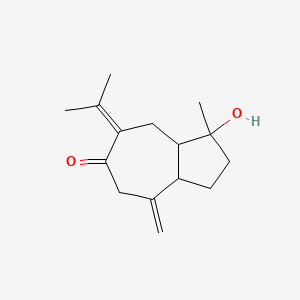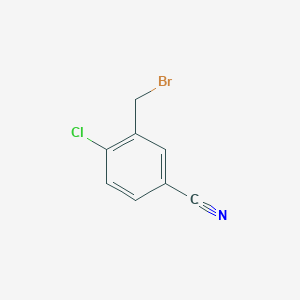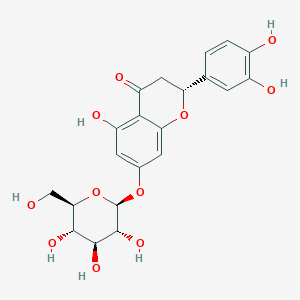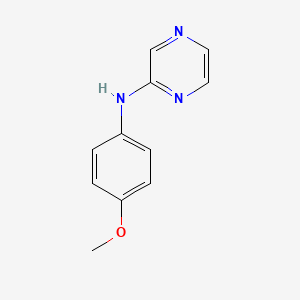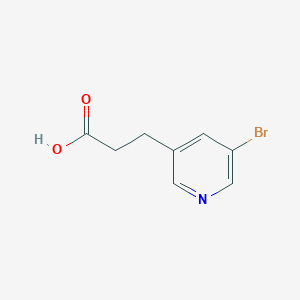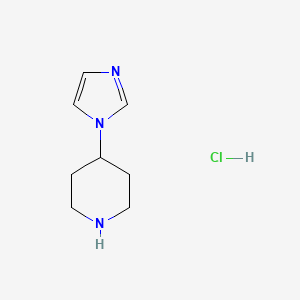
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid
Übersicht
Beschreibung
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid (Tic) is a constrained analog of phenylalanine and serves as a core structural element in several peptide-based drugs and biologically active compounds. Its significance in medicinal chemistry arises from its presence in various pharmacologically relevant molecules .
Synthesis Analysis
The synthesis of Tic and its derivatives has been approached through various methods. A rapid synthesis method for a hydroxy derivative of Tic was developed using the Pictet-Spengler reaction on substituted tyrosine followed by catalytic dehalogenation, yielding the compound in high optical purity . Another study reported the synthesis of a doubly constrained derivative, 3,4-methano-Tic, through cyclocondensation and subsequent cyclopropanation, providing access to a range of new derivatives suitable for peptide synthesis . Novel Tic derivatives have also been synthesized using a combination of [2+2+2]- and [4+2]-cycloaddition reactions . Additionally, a practical synthesis of a functionalized 1-oxo-Tic derivative was performed in 10 steps from dimedone, involving a Diels–Alder/retro-Diels–Alder process .
Molecular Structure Analysis
The molecular structure of Tic derivatives has been characterized using various analytical techniques. Detailed 2D DQF-COSY and 2D NOESY NMR analysis was performed to study the rotational isomerism of bicyclic amino acid derivatives . The derivatives of Tic have been characterized by elemental analyses, 1H and 13C NMR spectra, and optical rotation, with the N-carboxy anhydride also characterized by X-Ray diffraction .
Chemical Reactions Analysis
Tic derivatives undergo various chemical reactions, including decarboxylation, which can lead to the formation of isoquinoline derivatives in moderate yield depending on the solvent used . An oxidative decarboxylation method has been described to synthesize 2-amino-1,2-dihydroisoquinoline-3(4H)-one and its amide derivatives from Tic . Additionally, a method for converting carboxylic acids to carboxamides mediated by niobium pentachloride has been reported, which is applicable to the synthesis of 4-aryl-Tic alkaloid structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of Tic and its derivatives are influenced by their constrained structure and the presence of various functional groups. The derivatives have been fully characterized to determine their properties, which are essential for their application in peptide synthesis and as intermediates in the synthesis of medicinally important compounds . The formation of 2-substituted derivatives has been explored, and a plausible mechanism for their formation was proposed based on ab initio quantum-chemical calculations .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid (Tic) serves as a fundamental building block in synthetic chemistry, particularly in the formation of novel derivatives. Efficient synthesis routes utilizing [2+2+2]- and [4+2]-cycloaddition reactions have been developed to create various Tic derivatives (Kotha & Banerjee, 2007). These derivatives are integral to peptide-based drugs and biologically active compounds, with synthesis methods including the Pictet-Spengler and Bischler-Nepieralski reactions, as well as newer approaches like enyne metathesis and Diels-Alder reaction (Kotha, Deodhar, & Khedkar, 2014).
Functionalization Techniques
Innovative functionalization techniques have been established for 1,2,3,4-tetrahydroisoquinolines, such as the orthogonal sp3 C1–H and N–H bond functionalization via the Ugi four-component reaction. This process offers a method to access a diverse array of structurally varied 1,2,3,4-tetrahydroisoquinolines (Yan, Bai, Xu, & Feng, 2016).
Application in Drug Design
Tic and its derivatives have found applications in medicinal chemistry, particularly in the design of peptide-based drugs. For instance, (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids have been synthesized and evaluated as potential PPARγ agonists, showing promise in reducing plasma glucose and triglyceride levels, indicating potential for diabetes treatment (Azukizawa et al., 2008).
Role in Peptidomimetics
Tic is recognized for its role in peptidomimetics design and discovery. Its unique geometrical conformation and biological activity make it a valuable surrogate for proline and a rigid analogue of phenylalanine or tyrosine in various compounds targeting enzymes or receptors (Zhang, Fang, & Xu, 2010).
Wirkmechanismus
Target of Action
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid (THIQ) is a member of the isoquinoline alkaloids, a large group of natural products . THIQ and its analogs have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq analogs have been reported to have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Thiq analogs have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVYUTLYDWQGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653013 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1044764-16-0 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3026581.png)
